molecular formula C11H18Cl2N2 B2665343 N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride CAS No. 1282345-44-1

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride

Cat. No. B2665343
CAS RN: 1282345-44-1
M. Wt: 249.18
InChI Key: FCLMIEMQSWTLBM-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride” is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,13H,5-6,12H2,1-2H3 . This indicates that the compound has a tetrahydroquinoline core with two methyl groups attached to the nitrogen atom.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10;;/h5-6,8,12H,3-4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLMIEMQSWTLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CCCN2)C=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride

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